molecular formula C10H13ClINO B12071202 2-Chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine

2-Chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine

Cat. No.: B12071202
M. Wt: 325.57 g/mol
InChI Key: HVVJSOIHHXZJPN-UHFFFAOYSA-N
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Description

2-Chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine is a chemical compound with a unique structure that includes a pyridine ring substituted with chlorine, iodine, and a 2,2-dimethylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and 2,2-dimethylpropyl alcohol.

    Substitution Reaction: The 2-chloropyridine undergoes a substitution reaction with 2,2-dimethylpropyl alcohol in the presence of a base such as sodium hydride to form 2-chloro-3-(2,2-dimethylpropoxy)pyridine.

    Iodination: The final step involves the iodination of the intermediate compound using iodine and a suitable oxidizing agent like hydrogen peroxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(2,2-dimethylpropoxy)pyridine: Lacks the iodine substitution.

    2-Iodo-3-(2,2-dimethylpropoxy)pyridine: Lacks the chlorine substitution.

    3-(2,2-Dimethylpropoxy)-6-iodopyridine: Lacks the chlorine substitution at the 2-position.

Properties

Molecular Formula

C10H13ClINO

Molecular Weight

325.57 g/mol

IUPAC Name

2-chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine

InChI

InChI=1S/C10H13ClINO/c1-10(2,3)6-14-7-4-5-8(12)13-9(7)11/h4-5H,6H2,1-3H3

InChI Key

HVVJSOIHHXZJPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC1=C(N=C(C=C1)I)Cl

Origin of Product

United States

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